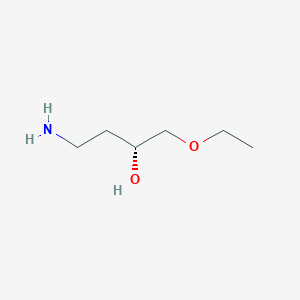
(2R)-4-Amino-1-ethoxybutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-4-Amino-1-ethoxybutan-2-ol is an organic compound with the molecular formula C6H15NO2. This compound is characterized by the presence of an amino group, an ethoxy group, and a hydroxyl group attached to a butane backbone. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (2R) designation indicates the specific configuration of the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Amino-1-ethoxybutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of ®-2-amino-1-butanol with ethyl iodide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the ethoxy group is introduced to the butane backbone.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. Purification of the final product is achieved through techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
(2R)-4-Amino-1-ethoxybutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products include primary and secondary amines.
Substitution: The major products depend on the nucleophile used, such as azides or nitriles.
科学的研究の応用
(2R)-4-Amino-1-ethoxybutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (2R)-4-Amino-1-ethoxybutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxy group can enhance the compound’s solubility and bioavailability. The hydroxyl group can participate in various biochemical reactions, including enzymatic processes.
類似化合物との比較
Similar Compounds
(2S)-4-Amino-1-ethoxybutan-2-ol: The enantiomer of (2R)-4-Amino-1-ethoxybutan-2-ol, with a different spatial arrangement of atoms.
4-Amino-1-butanol: Lacks the ethoxy group, resulting in different chemical properties.
2-Amino-1-ethoxybutane: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to its specific configuration and the presence of both an ethoxy group and a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C6H15NO2 |
|---|---|
分子量 |
133.19 g/mol |
IUPAC名 |
(2R)-4-amino-1-ethoxybutan-2-ol |
InChI |
InChI=1S/C6H15NO2/c1-2-9-5-6(8)3-4-7/h6,8H,2-5,7H2,1H3/t6-/m1/s1 |
InChIキー |
NUBQLNNGXSPDJE-ZCFIWIBFSA-N |
異性体SMILES |
CCOC[C@@H](CCN)O |
正規SMILES |
CCOCC(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


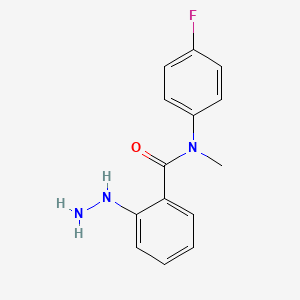
![1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol](/img/structure/B13187719.png)
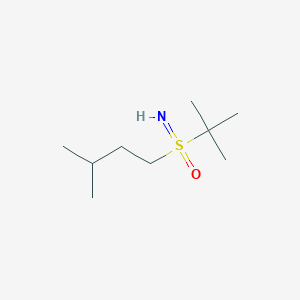

![[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13187727.png)
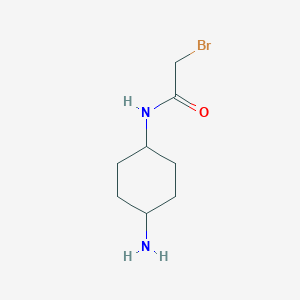
![Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13187740.png)
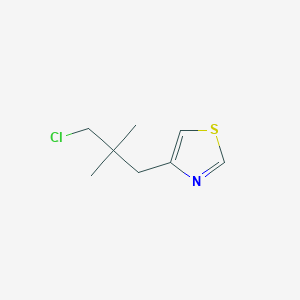
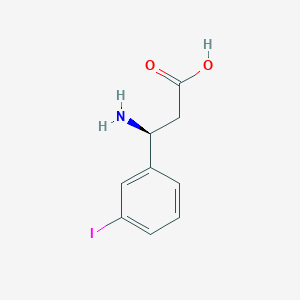

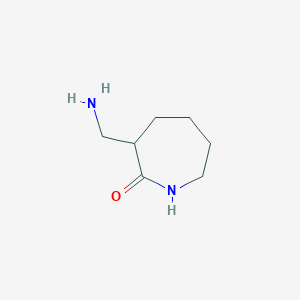
![3-[2-(Chloromethyl)butyl]furan](/img/structure/B13187781.png)
![6-amino-1-methyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13187786.png)
![4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187798.png)
